molecular formula C10H10N2O2S B2767914 5-Methylquinoline-8-sulfonamide CAS No. 2287310-89-6

5-Methylquinoline-8-sulfonamide

Cat. No.: B2767914
CAS No.: 2287310-89-6
M. Wt: 222.26
InChI Key: DOHLBXSSOVDGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylquinoline-8-sulfonamide: is an organic compound that belongs to the quinoline family It features a quinoline ring substituted with a methyl group at the 5-position and a sulfonamide group at the 8-position

Scientific Research Applications

5-Methylquinoline-8-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

5-Methylquinoline-8-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthetase and carbonic anhydrase . Folic acid is essential for the synthesis of DNA in bacteria, and by inhibiting these enzymes, sulfonamides prevent bacterial growth and proliferation .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By mimicking the structure of PABA, sulfonamides bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This results in a halt in DNA synthesis and bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, the compound prevents the production of folic acid, a crucial component for DNA synthesis . The downstream effect of this inhibition is a halt in bacterial growth and proliferation .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be metabolized in the liver . It is also likely to be excreted in the urine

Result of Action

The primary molecular effect of this compound is the inhibition of folic acid synthesis in bacteria, leading to a halt in DNA synthesis . On a cellular level, this results in the prevention of bacterial growth and proliferation . This makes this compound an effective antibacterial agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of the compound in various environmental compartments due to widespread contamination can lead to unintentional exposure of different organisms . This can potentially affect biogeochemical cycles and impact ecosystem functioning . Moreover, the development of bacterial resistance to sulfonamides is a significant concern, particularly in environments where these antibiotics are frequently used .

Safety and Hazards

The safety information for 5-Methylquinoline-8-sulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Sulfonamides, including 5-Methylquinoline-8-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase . These activities allow them to play a role in treating a diverse range of disease states . Sulfonamides are polar molecules with amphoteric properties, water-soluble, with a low tendency to sorb to soil or activated carbon .

Cellular Effects

The effects of this compound on cells are complex. It enhances the synthesis of the GLUT4 receptor and increases metabolic inefficiency, resulting in greater energy burn . In addition, it has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The frontier molecular orbital (FMO) analysis is a useful property to determine molecular reactivity and electronic structure, as well as providing information on electronic transitions within molecules .

Temporal Effects in Laboratory Settings

It is known that cleavage of sulfonamides, such as this compound, reduces their toxicity . The accumulated products resulting from the cleavage of sulfonamides do not retain antibacterial activity and are much less toxic than the parent compound .

Transport and Distribution

Sulfonamides are known to be very water-soluble and are rapidly excreted via the urinary tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-8-sulfonamide can be achieved through several methods. One common approach involves the sulfonation of 5-methylquinoline followed by the introduction of the sulfonamide group. The reaction typically requires a sulfonating agent such as chlorosulfonic acid or sulfur trioxide, followed by the addition of an amine to form the sulfonamide.

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, sulfonic acids, and various substituted quinoline derivatives.

Comparison with Similar Compounds

    Quinoline-8-sulfonamide: Lacks the methyl group at the 5-position, which can affect its biological activity and chemical reactivity.

    5-Methylquinoline: Lacks the sulfonamide group, resulting in different chemical properties and applications.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of a sulfonamide group, leading to different biological activities.

Uniqueness: 5-Methylquinoline-8-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

5-methylquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHLBXSSOVDGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.